molecular formula C14H10N6O4 B12921252 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine CAS No. 91620-55-2

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B12921252
CAS No.: 91620-55-2
M. Wt: 326.27 g/mol
InChI Key: KKVGCGSKQTYXQJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups attached to a quinazoline core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-amino-5-nitrophenyl derivatives, followed by cyclization to form the quinazoline ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The quinazoline core can also intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrophenyl derivatives: These compounds share similar functional groups and can undergo similar chemical reactions.

    Quinazoline derivatives: Compounds with a quinazoline core often exhibit similar biological activities and can be used in similar applications.

Uniqueness

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is unique due to the combination of its functional groups and its quinazoline core. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.

Properties

CAS No.

91620-55-2

Molecular Formula

C14H10N6O4

Molecular Weight

326.27 g/mol

IUPAC Name

2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18)

InChI Key

KKVGCGSKQTYXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N

Origin of Product

United States

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